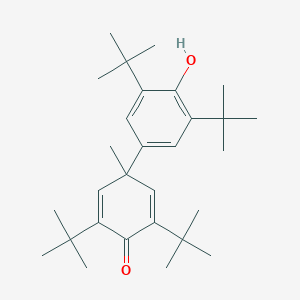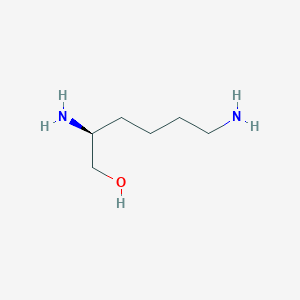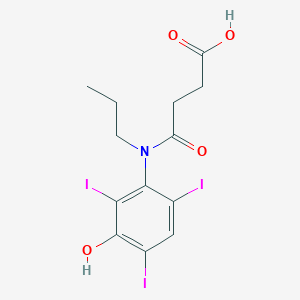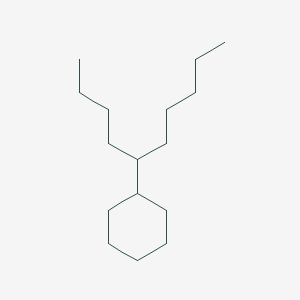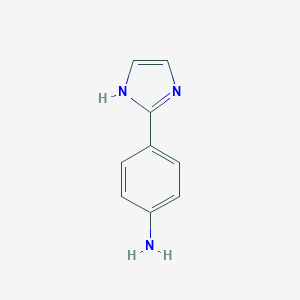
5-(3-Nitrophenyl)furan-2-carbaldehyde
Overview
Description
5-(3-Nitrophenyl)furan-2-carbaldehyde (5-NPFC) is a compound that has recently gained attention due to its potential applications in the fields of science and medicine. 5-NPFC has been found to be a useful reagent in the synthesis of other compounds, and has also been studied for its potential use as a therapeutic agent.
Scientific Research Applications
Thermodynamic Properties : The thermodynamic properties of 5-(3-Nitrophenyl)furan-2-carbaldehyde, along with its isomers, have been studied. These investigations focus on determining the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation, which are crucial for optimizing synthesis and purification processes (Dibrivnyi et al., 2015).
Synthesis and Characterization : Various studies have been conducted on the synthesis and characterization of derivatives of this compound. These include the preparation of isoxazole derivatives and their evaluation for antimicrobial activities (Dhaduk & Joshi, 2022). Other studies have focused on the synthesis of heterocyclic ring-fused compounds and chalcone derivatives, highlighting the compound's versatility as a precursor in organic synthesis (Qu & Cheng, 2013).
Biological Activities : The compound has been explored for its biological potential, particularly in antimicrobial activities. Research has been done on synthesizing new functional derivatives and evaluating their antimicrobial properties against various strains of bacteria and fungi (Dhaduk & Joshi, 2022).
Pharmacological Potential : Studies have also examined the potential pharmacological applications of derivatives of this compound. For example, its use in the synthesis of novel chalcone derivatives as potent antioxidant agents has been explored (Prabakaran et al., 2021).
Chemical Sensor Development : The compound's utility in the development of chemosensors has been investigated. This involves studying the complexing properties of its derivatives for detecting metal ions, highlighting its applications in analytical chemistry (Dubonosov et al., 2008).
Future Directions
The future directions for the study of 5-(3-Nitrophenyl)furan-2-carbaldehyde could involve further investigation of its thermodynamic properties, which may contribute to solving practical problems pertaining to optimization processes of their synthesis, purification, and application. It could also provide a more thorough insight regarding the theoretical knowledge of their nature .
Mechanism of Action
Target of Action
It is known that arylfurane compounds, such as aldehydes, exhibit various biological activities . The presence of nitro and carbonyl groups in these compounds extends the possibilities of their practical usage .
Mode of Action
It is known that the presence of nitro and carbonyl groups in these compounds can potentially influence their interaction with biological targets .
Biochemical Pathways
Arylfurane compounds, such as aldehydes, are known to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The thermodynamic properties of this compound have been studied . The temperature dependence of its saturated vapor pressure was determined by Knudsen’s effusion method . These properties may influence the compound’s bioavailability.
Result of Action
Arylfurane compounds, such as aldehydes, are known to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The thermodynamic properties of this compound have been studied, which may provide some insight into how it behaves under different conditions .
Properties
IUPAC Name |
5-(3-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUACWQWQDJZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346468 | |
| Record name | 5-(3-nitrophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13148-43-1 | |
| Record name | 5-(3-nitrophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-Nitrophenyl)furfural | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-(3-Nitrophenyl)furan-2-carbaldehyde function as a sensor for both mercury and iron ions?
A1: The research paper describes the synthesis of a novel fluorescent sensor, termed "QS", derived from this compound and a barbituric acid derivative. While the exact mechanism isn't fully elucidated, the researchers observed distinct fluorescence responses of QS in the presence of Hg2+ and Fe3+ ions []. Specifically, Hg2+ ions enhance the fluorescence of QS, resulting in an orange emission, while Fe3+ ions quench its fluorescence []. This differential response allows for the selective detection of these metal ions in solution. Further studies, including fluorescence measurements and mass spectrometry, suggest a 1:1 binding stoichiometry between QS and both Hg2+ and Fe3+ [], hinting at the formation of specific complexes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)

